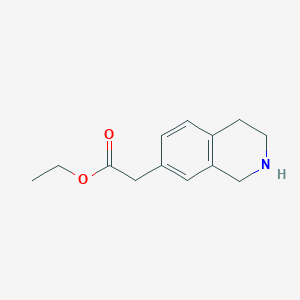

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester

Description

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAKVHYUFVKUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the acetic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted isoquinolines.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Applications

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. The ethyl ester form has been studied for its potential to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can be beneficial in treating neurological disorders such as Parkinson's disease and depression.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry found that tetrahydroisoquinoline derivatives demonstrated significant neuroprotective effects against oxidative stress in neuronal cell cultures. The ethyl ester was shown to enhance cell viability and reduce apoptosis in dopaminergic neurons exposed to neurotoxic agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, the ethyl ester was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .

Cosmetic Formulations

1. Skin Care Applications

Due to its structural characteristics, (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is being explored in cosmetic formulations for its skin-conditioning and moisturizing properties. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.

Case Study: Moisturizing Effects

A formulation study published in Cosmetics evaluated the incorporation of this compound into moisturizing creams. The results showed improved skin hydration levels compared to control formulations without the compound .

Summary of Applications

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-carbamic acid tert-butyl ester: This compound has a similar isoquinoline structure but with a carbamic acid tert-butyl ester group instead of an acetic acid ethyl ester group.

4-(1,2,3,4-Tetrahydro-isoquinoline-7-yl)amino-4-oxo-butyric acid: This compound is another derivative of isoquinoline with different functional groups.

Uniqueness

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity

Biological Activity

(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₇NO₂

- Molecular Weight : 219.28 g/mol

- IUPAC Name : (1,2,3,4-Tetrahydroisoquinolin-7-yl)acetic acid ethyl ester

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Lines Tested : A459 (lung cancer) and MCF7 (breast cancer).

- Mechanism of Action :

Enzyme Inhibition

The biological activity of this compound also includes its role as an enzyme inhibitor. Research has shown that certain tetrahydroisoquinoline derivatives can inhibit key enzymes involved in cancer progression.

Enzyme Inhibition Data:

| Compound | Target Enzyme | IC₅₀ (µM) | Control Drug | Control Drug IC₅₀ (µM) |

|---|---|---|---|---|

| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |

| 8d | DHFR | 0.199 | Methotrexate | 0.131 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents that target specific pathways involved in tumor growth and survival .

Neuropharmacological Effects

Tetrahydroisoquinolines are also being investigated for their neuropharmacological effects. Some studies have suggested that these compounds may modulate neurotransmitter systems and possess neuroprotective properties.

Potential Mechanisms:

- Modulation of glutamate transporters which are crucial for maintaining synaptic balance.

- Potential reduction in neuroinflammation .

Case Studies

Several case studies have evaluated the efficacy of tetrahydroisoquinoline derivatives in clinical settings or preclinical models.

- Study on Neuroprotection : A derivative exhibited protective effects against oxidative stress-induced neuronal damage in vitro.

- Cancer Cell Line Studies : Various derivatives were tested against multiple cancer cell lines showing promising results in terms of cytotoxicity and apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.